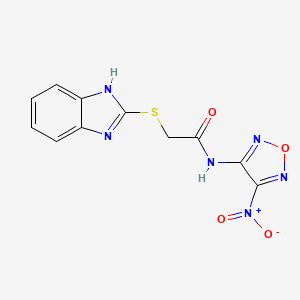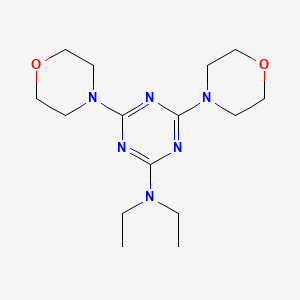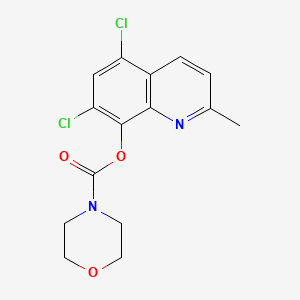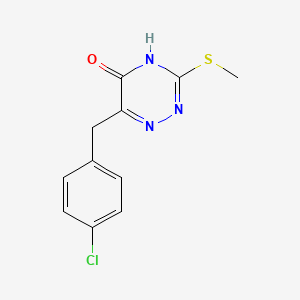![molecular formula C8H4N6O3S2 B14946543 5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)
5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a benzoxadiazole ring, a thiadiazole ring, and a nitro group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the benzoxadiazole and thiadiazole precursors. The key steps include:
Formation of Benzoxadiazole Ring: This can be achieved by nitration of an appropriate benzene derivative followed by cyclization with a suitable reagent.
Formation of Thiadiazole Ring: This involves the reaction of thiosemicarbazide with a suitable acid chloride or anhydride.
Coupling Reaction: The final step involves coupling the benzoxadiazole and thiadiazole rings through a sulfanyl linkage under controlled conditions, often using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for its potential as a diagnostic tool and therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring are key to its reactivity, allowing it to bind to proteins and other biomolecules. This binding can modulate biological pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its anticancer properties and ability to induce apoptosis.
Uniqueness
5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a benzoxadiazole ring, thiadiazole ring, and nitro group. This structure imparts distinct chemical and biological properties, making it versatile for various research applications.
Properties
Molecular Formula |
C8H4N6O3S2 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
5-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H4N6O3S2/c9-7-10-11-8(19-7)18-4-2-1-3(14(15)16)5-6(4)13-17-12-5/h1-2H,(H2,9,10) |
InChI Key |
INJHBVXQDDZNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SC3=NN=C(S3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)


![3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
![(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B14946513.png)

![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)

![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
![N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B14946568.png)
